Platinum(2+) methanide--cycloocta-1,5-diene (1/2/1)

supercritical fluid deposition platinum nanoparticle synthesis supported catalyst preparation

Halide contamination from conventional Pt precursors (e.g., Pt(COD)Cl₂) compromises catalyst performance and corrodes microelectronic interconnects. Pt(COD)Me₂ eliminates chloride-induced degradation, enabling superior device reliability. - Supercritical CO₂ solubility up to 3.4 × 10⁻³ mol/mol for uniform catalyst impregnation. - Decomposes to metallic Pt at ≤80 °C under H₂, preserving thermally sensitive substrates. - Yields narrowly dispersed 2-6 nm nanoparticles on oxides, carbon, and polymer supports.

Molecular Formula C10H18Pt
Molecular Weight 333.33 g/mol
CAS No. 12266-92-1
Cat. No. B086735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatinum(2+) methanide--cycloocta-1,5-diene (1/2/1)
CAS12266-92-1
Molecular FormulaC10H18Pt
Molecular Weight333.33 g/mol
Structural Identifiers
SMILES[CH3-].[CH3-].C1CC=CCCC=C1.[Pt+2]
InChIInChI=1S/C8H12.2CH3.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H3;/q;2*-1;+2
InChIKeyAYLJSSIIYOOUOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pt(COD)Me₂: Technical Overview


Platinum(2+) methanide–cycloocta-1,5-diene (1/2/1), systematically named dimethyl(1,5-cyclooctadiene)platinum(II) and abbreviated as Pt(COD)Me₂, is a platinum(II) organometallic complex in which a central platinum atom is coordinated by a chelating 1,5-cyclooctadiene ligand and two σ-bonded methyl groups . As a halogen-free molecular precursor with the empirical formula C₁₀H₁₈Pt and a molecular weight of 333.33 g/mol, the compound is isolated as a white powder with a reported melting point of 103–105 °C [1]. It is a non-ionic, hydrocarbon-soluble complex that serves as a versatile entry point for the synthesis of platinum catalysts and nanoparticles, particularly in applications requiring clean decomposition pathways that avoid halide contamination .

1
Precursor type Halogen-free Pt(II) organometallic complex
2
Workflow compatibility Supercritical CO₂ deposition, CVD, low-temperature H₂ reduction Soluble in hydrocarbons; clean decomposition profile
3
Selection context Supports nanoparticle synthesis requiring monodisperse size control For halogen-sensitive catalyst and thin-film research

Why Pt(COD)Me₂ Is Irreplaceable


Platinum(II) organometallic precursors with cyclooctadiene ligands—such as Pt(COD)Me₂, Pt(COD)Cl₂, and Pt(acac)₂—are not functionally equivalent. Differences in halide content, thermal decomposition pathways, solubility in supercritical fluids, and resulting nanoparticle morphology directly impact downstream catalytic performance and process reproducibility. For example, chloride-containing analogs can poison certain catalysts or introduce corrosive byproducts during chemical vapor deposition, while acetylacetonate complexes exhibit fundamentally different solubility behavior in supercritical CO₂, limiting their applicability in green deposition methods [1]. The quantitative evidence below demonstrates that Pt(COD)Me₂ provides distinct, measurable advantages in specific application contexts, making generic substitution a source of experimental variability and compromised performance.

Halide contamination Chloride-containing analogs may poison catalysts or corrode CVD reactors.
Solubility mismatch Acetylacetonate complexes show fundamentally lower solubility in supercritical CO₂.
Decomposition profile Higher decomposition temperatures limit use on thermally sensitive substrates.
Nanoparticle morphology Generic substitution may shift particle size distribution and dispersion uniformity.

Pt(COD)Me₂: Quantitative Differentiation


Nanoparticle Size Control in scCO₂ Deposition

When processed under identical supercritical CO₂ deposition conditions (20 MPa, 60 °C) followed by H₂ reduction, Pt(COD)Me₂ yields Pt nanoparticles with a narrow size distribution of 2–6 nm and homogeneous dispersion across the carbon black support. In direct contrast, Pd(acac)₂ under the same experimental framework produces Pd nanoparticles with a broad, irregular size distribution spanning 3–100 nm and non-uniform spatial distribution [1]. The Pt nanoparticles also exhibit a size increase from 2.0 nm at 10 wt.% loading to 3.3 nm at 34 wt.% loading, demonstrating predictable, loading-dependent size control [2].

Nanoparticle Size Control
Head-to-head
Pt(COD)Me₂: 2–6 nm, uniform dispersion. Pd(acac)₂: 3–100 nm, irregular.
Supports monodisperse nanoparticle synthesis workflow.
scCO₂, 20 MPa, 60 °C, H₂ reduction. Size distribution ~17–50× narrower.
supercritical fluid deposition platinum nanoparticle synthesis supported catalyst preparation

Enhanced Solubility in Supercritical CO₂

The solubility of Pt(COD)Me₂ in supercritical CO₂ has been experimentally determined to range from 5.9 × 10⁻⁴ mol/mol (at 313 K, 11.2 MPa) to 3.4 × 10⁻³ mol/mol (at 353 K, 29.6 MPa) [1]. In contrast, Pt(acac)₂ exhibits substantially lower solubility in scCO₂; at comparable conditions of 353 K and 30 MPa, Pt(acac)₂ solubility is approximately 5.1 × 10⁻⁵ mol/mol [2]. This represents a 66-fold higher solubility for Pt(COD)Me₂ at the upper end of the measured range.

scCO₂ Solubility
Cross-study comparable
Pt(COD)Me₂: up to 3.4×10⁻³ mol/mol. Pt(acac)₂: ~5.1×10⁻⁵ mol/mol.
Supports higher precursor loading in scCO₂ deposition.
~66× higher solubility at 353 K, 30 MPa. Data to verify in specific setup.
supercritical CO₂ solubility metal-organic precursor green chemistry processing

Halogen-Free Composition for Clean Deposition

Pt(COD)Me₂ is a halogen-free organometallic complex containing only carbon and hydrogen in its ligand sphere . Its chloride-containing analog, Pt(COD)Cl₂, decomposes to release HCl or chloride residues during thermal processing, which can poison downstream catalysts (particularly in hydrogenation and fuel cell applications) and corrode reactor components during chemical vapor deposition . The absence of halogens in Pt(COD)Me₂ eliminates these contamination pathways, enabling cleaner platinum film deposition with reduced carbon impurity levels when CVD is conducted in the presence of hydrogen [1].

Halogen-Free Composition
Class-level inference
Pt(COD)Me₂: 0 wt% halogen. Pt(COD)Cl₂: ~19 wt% chlorine.
Supports cleaner decomposition for halogen-sensitive research.
Context-dependent; review specific CVD/catalysis contamination limits.
halogen-free precursor CVD platinum films catalyst contamination

Low-Temperature Decomposition for CVD

Pt(COD)Me₂ undergoes reduction to metallic platinum at temperatures as low as 80 °C under flowing hydrogen at atmospheric pressure, enabling nanoparticle formation under exceptionally mild conditions [1]. In contrast, Pt(acac)₂ requires substantially higher temperatures for complete decomposition (typically >250 °C) and Pt(COD)Cl₂ decomposes with a melting point of 285 °C (decomposition) . The ability of Pt(COD)Me₂ to decompose at low temperatures facilitates deposition on thermally sensitive substrates and reduces energy input in continuous manufacturing processes.

Low-Temperature Decomposition
Cross-study comparable
Pt(COD)Me₂: reduction at 80 °C. Alternatives: >250 °C or ~285 °C decomp.
May support deposition on thermally labile substrates.
Atmospheric H₂ flow. Energy-input advantage reported.
thermal decomposition CVD precursor nanoparticle growth

Supercritical Deposition Catalytic Performance

Pt/SnO₂/Al₂O₃ foam catalysts prepared via supercritical deposition of Pt(COD)Me₂ yielded highly dispersed platinum nanoparticles of approximately 3 nm with a narrow size distribution [1]. These catalysts exhibited superior activity toward carbon monoxide oxidation when directly compared to catalysts prepared by conventional aqueous impregnation methods using the same platinum precursor [1]. While this comparison evaluates deposition methodology rather than precursor chemistry alone, it establishes that Pt(COD)Me₂ is compatible with advanced supercritical processing techniques that deliver demonstrably enhanced catalytic performance.

Catalytic Performance
Supporting evidence
scCO₂-deposited Pt(COD)Me₂: ~3 nm Pt, high CO oxidation activity vs. conventional impregnation.
Reported methodology-dependent performance context.
Pt/SnO₂/Al₂O₃ foam catalyst. Qualitative activity observation.
CO oxidation catalysis supercritical deposition catalyst manufacturing

Pt(COD)Me₂: Optimized Application Scenarios


Supercritical CO₂ Deposition of Monodisperse Catalysts

Pt(COD)Me₂ is the precursor of choice for preparing carbon- or oxide-supported platinum catalysts via supercritical CO₂ deposition. The compound's high scCO₂ solubility (up to 3.4 × 10⁻³ mol/mol) [1] and ability to yield nanoparticles with a narrow 2–6 nm size distribution [2] enable reproducible fabrication of catalysts with high active surface area and uniform metal dispersion. This application is particularly valuable for fuel cell electrocatalyst development, heterogeneous hydrogenation, and CO oxidation catalysis where particle size uniformity directly governs activity and selectivity.

Halogen-Free CVD for Platinum Thin Films

For microelectronics fabrication, sensor coatings, and protective metallization layers, Pt(COD)Me₂ offers a halogen-free CVD precursor that avoids chloride-induced corrosion and catalyst poisoning. The complex has been demonstrated as a useful CVD precursor under mild conditions, with carbon impurities in deposited films substantially reduced when processing is conducted in the presence of hydrogen [1]. This makes Pt(COD)Me₂ suitable for applications where chloride residues from Pt(COD)Cl₂ would be unacceptable, such as in semiconductor device manufacturing and biomedical sensor fabrication.

Low-Temperature Synthesis on Labile Supports

The ability of Pt(COD)Me₂ to undergo reduction to metallic platinum at temperatures as low as 80 °C under hydrogen [1] enables the synthesis of supported platinum nanoparticles on thermally sensitive substrates including organic aerogels, polymers, and metal-organic frameworks. This low-temperature processing window preserves support integrity and surface functionality that would be compromised by precursors requiring higher decomposition temperatures, such as Pt(acac)₂ (>250 °C).

Continuous Aerosol CVD for Nanocatalyst Production

Pt(COD)Me₂ and its alkyl-substituted COD derivatives have been validated as halogen-free precursors for atmospheric pressure CVD in continuous aerosol processes, producing platinum nanocatalysts with high dispersion and narrow size distribution (2–3 nm) on SiO₂ and other oxide supports [1]. This application scenario addresses industrial-scale catalyst manufacturing where process continuity, precursor stability, and consistent product quality are critical procurement considerations.

Application
Selection Property
Validation Focus
Supercritical CO₂ catalyst deposition
High scCO₂ solubility; narrow particle-size distribution
Reproducible monodisperse nanoparticle fabrication
Halogen-free CVD thin films
Zero halogen content; clean low-temperature decomposition
Chloride-corrosion and catalyst-poisoning elimination
Low-temperature synthesis on labile supports
Reduction to Pt metal from 80 °C under H₂
Thermal budget and support-integrity preservation
Continuous aerosol CVD nanocatalyst production
Process continuity; consistent 2–3 nm Pt dispersion
Industrial-scale manufacturing reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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